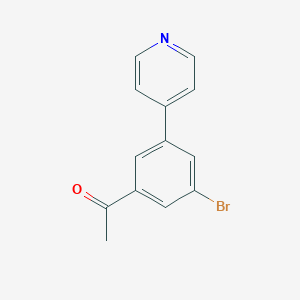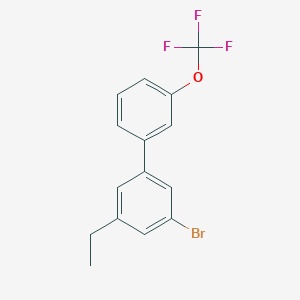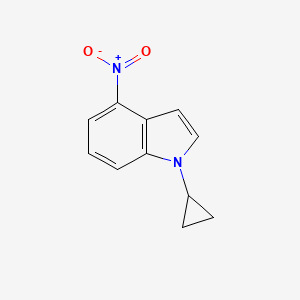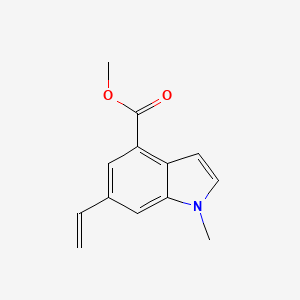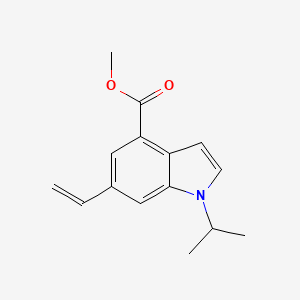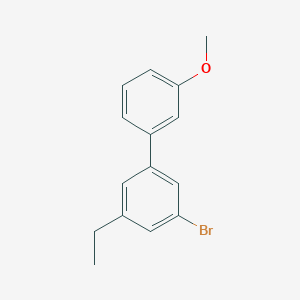
3-Bromo-5-ethyl-3'-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a bromine atom at the 3-position, an ethyl group at the 5-position, and a methoxy group at the 3’-position on the biphenyl structure. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the ethyl group.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the compound’s reactivity is governed by the electronic effects of the substituents on the biphenyl core, affecting its behavior in various transformations.
Comparación Con Compuestos Similares
3-Bromo-5-methyl-3’-methoxy-1,1’-biphenyl: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-5-ethyl-4’-methoxy-1,1’-biphenyl: Similar structure but with the methoxy group at the 4’-position.
3-Chloro-5-ethyl-3’-methoxy-1,1’-biphenyl: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl is unique due to the specific combination of substituents, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
1-bromo-3-ethyl-5-(3-methoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-3-11-7-13(9-14(16)8-11)12-5-4-6-15(10-12)17-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVSODYNIUMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
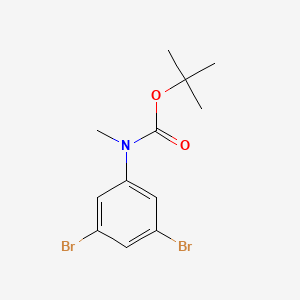
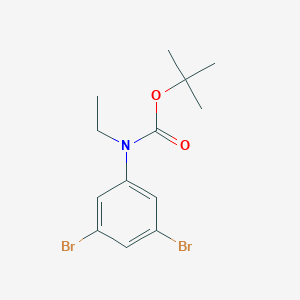
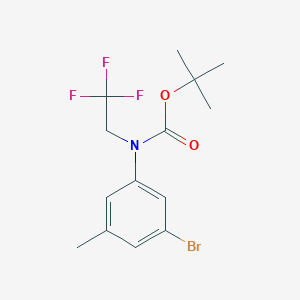
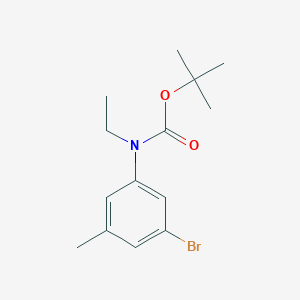
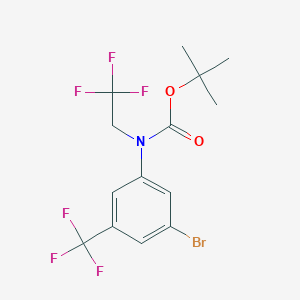
![1-(5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155448.png)
![1-(5-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155456.png)
![1-(5-Bromo-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B8155465.png)
